3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Brand Name: Vulcanchem
CAS No.: 6628-11-1
VCID: VC2324705
InChI: InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
SMILES: C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Molecular Formula: C11H15NO6S
Molecular Weight: 289.31 g/mol

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid

CAS No.: 6628-11-1

Cat. No.: VC2324705

Molecular Formula: C11H15NO6S

Molecular Weight: 289.31 g/mol

* For research use only. Not for human or veterinary use.

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid - 6628-11-1

Specification

CAS No. 6628-11-1
Molecular Formula C11H15NO6S
Molecular Weight 289.31 g/mol
IUPAC Name 3-[bis(2-hydroxyethyl)sulfamoyl]benzoic acid
Standard InChI InChI=1S/C11H15NO6S/c13-6-4-12(5-7-14)19(17,18)10-3-1-2-9(8-10)11(15)16/h1-3,8,13-14H,4-7H2,(H,15,16)
Standard InChI Key VSAROEOXRAJEFU-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O
Canonical SMILES C1=CC(=CC(=C1)S(=O)(=O)N(CCO)CCO)C(=O)O

Introduction

Chemical Identity and Structural Characteristics

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid is a complex organic compound belonging to the sulfamoyl derivatives of benzoic acid family. It features a benzoic acid core structure substituted with a bis(2-hydroxyethyl) sulfamoyl group at the meta (3-) position, creating a unique molecular architecture that contributes to its specialized chemical behavior and potential applications.

Basic Chemical Properties

The compound demonstrates a distinctive chemical profile as detailed in the following table:

PropertyValue/Description
CAS Registry Number6628-11-1
Molecular FormulaC₁₁H₁₅NO₆S
Molecular Weight289.31 g/mol
IUPAC Name3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid
AppearanceCrystalline solid
SolubilitySoluble in polar organic solvents
ClassificationSulfamoyl derivative of benzoic acid

This organic compound is characterized by several functional groups that contribute to its reactivity profile. The benzoic acid moiety provides acidic properties, while the bis(2-hydroxyethyl)sulfamoyl group introduces hydroxyl functionalities that can participate in hydrogen bonding. These structural features collectively enhance the compound's ability to interact with biological systems, particularly through binding to enzyme active sites.

Structural Significance

The unique arrangement of the bis(2-hydroxyethyl)sulfamoyl group at the meta position of the benzoic acid core significantly influences the compound's three-dimensional conformation. This specific spatial arrangement creates distinct electron density distributions across the molecule, which directly impacts its intermolecular interactions with biological targets. The hydroxyl groups present in the hydroxyethyl chains provide hydrogen bond donor and acceptor sites, facilitating specific binding interactions with enzyme active sites and other biological macromolecules.

Synthesis Methodologies

The synthesis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid involves specific reaction pathways and conditions designed to achieve optimal yield and purity. Understanding these synthetic approaches is crucial for researchers seeking to produce this compound for further studies or applications.

Primary Synthetic Route

The primary synthetic pathway for 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid typically involves the reaction of benzoic acid derivatives with bis(2-hydroxyethyl)sulfamide. This procedure requires careful temperature control and often utilizes catalysts to enhance reaction efficiency and selectivity. The synthesis generally follows a nucleophilic substitution mechanism, where the sulfamide component acts as a nucleophile toward appropriately activated benzoic acid derivatives.

Reaction Conditions and Optimization

The optimization of reaction conditions plays a critical role in achieving high yields and purity. Key parameters include:

  • Temperature control throughout the reaction process

  • Selection of appropriate catalysts to facilitate the reaction

  • Solvent systems optimized for reactant solubility and product precipitation

  • Reaction time optimization to ensure complete conversion while minimizing side reactions

  • Purification protocols to isolate the target compound from reaction mixtures

These parameters must be carefully balanced to maximize yield while maintaining high product purity. Modern synthetic approaches often incorporate green chemistry principles to reduce environmental impact and enhance sustainability of the production process.

Spectroscopic Characterization

Spectroscopic methods provide essential data for confirming the identity and purity of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid. Various analytical techniques yield complementary information about the compound's structure and properties.

Mass Spectrometry Data

Mass spectrometry analysis of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid reveals characteristic fragmentation patterns that confirm its molecular structure. The mass spectrum typically shows the molecular ion peak corresponding to the calculated molecular weight of 289.31 g/mol, along with fragment ions resulting from the cleavage of specific bonds within the molecule. These fragmentation patterns serve as a unique fingerprint for compound identification and structural confirmation.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the compound's structural arrangement. The proton (¹H) NMR spectrum reveals characteristic signals for aromatic protons of the benzoic acid core, as well as distinct patterns for the methylene protons of the hydroxyethyl chains. Carbon (¹³C) NMR further confirms the presence of the carboxylic acid carbon, aromatic carbons, and the carbon atoms of the hydroxyethyl groups. Together, these NMR data conclusively establish the compound's structural identity and conformational properties.

Biological Activity and Applications

3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid exhibits significant biological activities that contribute to its value in research and potential pharmaceutical applications.

Enzyme Inhibition Mechanisms

The compound functions as an enzyme inhibitor through specific binding interactions with enzyme active sites. Its mode of action typically involves:

  • Recognition of the compound by the target enzyme's binding pocket

  • Formation of non-covalent interactions (hydrogen bonds, van der Waals forces, etc.) between functional groups of the compound and amino acid residues in the enzyme

  • Obstruction of substrate binding or catalytic activity through steric hindrance or electronic effects

  • Resulting inhibition of enzymatic function leading to altered biochemical pathways

This inhibitory action makes 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid valuable for studying enzyme mechanisms and developing potential therapeutic agents targeting specific enzymatic pathways.

Research Applications

In scientific research, 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid serves multiple purposes:

  • As a probe molecule for investigating enzyme structure-function relationships

  • In organic synthesis as a specialized building block for more complex molecules

  • As a standard compound for developing and validating analytical methodologies

  • In structure-activity relationship studies to understand the influence of sulfamoyl derivatives on biological activity

These research applications contribute to advancing our understanding of biochemical processes and developing new synthetic methodologies in organic chemistry.

Comparative Analysis with Related Compounds

When compared to other sulfamoyl derivatives of benzoic acid, such as 2-methoxy-5-sulfamoylbenzoic acid described in toxicological studies, 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid shows distinctive structural features that influence its biological activity profile. While some benzoic acid derivatives have demonstrated various levels of toxicity affecting hepatorenal systems in animal studies, the specific toxicological profile of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid requires further investigation .

Industrial and Pharmaceutical Relevance

Industrial Process Considerations

For industrial-scale production of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid, several factors must be considered:

  • Scaling up laboratory synthesis methods while maintaining yield and purity

  • Optimizing reagent quantities and reaction conditions for cost-effectiveness

  • Implementing appropriate safety measures for handling reactive intermediates

  • Developing efficient purification protocols suitable for large-scale operations

  • Ensuring consistent product quality through robust analytical testing procedures

These considerations are essential for establishing economically viable production processes that deliver high-quality material for research and potential commercial applications.

Future Research Directions

Structure Optimization Opportunities

Future research could focus on structural modifications of 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid to enhance desirable properties:

  • Modifying the hydroxyethyl chains to optimize binding affinity and selectivity

  • Introducing additional functional groups to enhance pharmacokinetic properties

  • Exploring bioisosteric replacements of key structural elements

  • Developing prodrug approaches to improve delivery to specific biological targets

These structure-activity relationship studies could lead to derivatives with improved biological activities and pharmaceutical properties.

Analytical Method Development

Advanced analytical methods for characterizing 3-[Bis(2-hydroxyethyl)sulfamoyl]benzoic acid and its derivatives represent another important research direction:

  • Development of highly sensitive chromatographic methods for detection and quantification

  • Application of advanced spectroscopic techniques for structural elucidation

  • Implementation of computational methods to predict properties and activities

  • Establishment of validated analytical protocols for quality control purposes

These analytical advances would support both research applications and potential commercial development of the compound.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator